chemical properties of 1H-Indole 6-bromo-1-(2-propen-1-yl)-
chemical properties of 1H-Indole 6-bromo-1-(2-propen-1-yl)-
A Bifunctional Scaffold for Divergent Synthesis[1][2]
Executive Summary
1H-Indole, 6-bromo-1-(2-propen-1-yl)- (commonly referred to as 6-bromo-1-allylindole ) represents a strategic intermediate in modern organic synthesis and medicinal chemistry. As a bifunctional scaffold, it integrates two distinct reactive handles—an aryl bromide at the C6 position and an allyl group at the N1 position—onto the privileged indole core. This unique architecture allows for orthogonal functionalization , enabling researchers to sequentially elaborate the molecule via transition-metal-catalyzed cross-couplings (at C6) and olefin metathesis or radical cyclizations (at N1). This guide provides a comprehensive technical analysis of its chemical properties, synthetic access, and reactivity profile.
Physicochemical Profile
The molecule is a derivative of 6-bromoindole, lipophilized by the N-allyl substitution. While specific experimental data for this intermediate is often embedded within broader synthetic studies, its properties can be accurately extrapolated from structural analogs and computational models.
Table 1: Key Chemical Identifiers & Predicted Properties
| Property | Value / Description |
| IUPAC Name | 1-(prop-2-en-1-yl)-6-bromo-1H-indole |
| Common Name | 6-Bromo-1-allylindole |
| Molecular Formula | C₁₁H₁₀BrN |
| Molecular Weight | 236.11 g/mol |
| CAS Number | Not widely listed; synthesized from 52415-29-9 |
| Physical State | Typically a viscous, pale yellow to brown oil |
| Solubility | Soluble in DCM, THF, EtOAc, DMF; Insoluble in water |
| LogP (Predicted) | ~3.8 - 4.2 (Highly Lipophilic) |
| Boiling Point (Pred.) | ~320°C (at 760 mmHg) |
Structural Analysis[1]
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Electronic Character: The bromine atom at C6 exerts a weak inductive withdrawing effect (-I) but is mesomerically donating (+M), deactivating the ring slightly towards electrophilic substitution compared to unsubstituted indole, but directing substitution to C3.
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Steric Environment: The N-allyl group removes the H-bond donor capability of the indole nitrogen, preventing dimerization and increasing solubility in non-polar solvents. It also serves as a steric shield for the C2 position.
Synthetic Access: Optimized Protocol
The synthesis of 6-bromo-1-allylindole is a straightforward nucleophilic substitution (Sɴ2) reaction. The acidity of the indole N-H (pKa ~16 in DMSO) allows for deprotonation by strong bases, followed by attack on allyl bromide.
Protocol: N-Allylation of 6-Bromoindole
Reagents:
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Substrate: 6-Bromoindole (1.0 equiv)
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Electrophile: Allyl bromide (1.2 - 1.5 equiv)
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Base: Sodium Hydride (NaH, 60% in oil, 1.2 equiv) OR Potassium hydroxide (KOH, powdered)
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Solvent: Anhydrous DMF or DMSO (0.1 - 0.5 M concentration)
Step-by-Step Methodology:
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Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Ar or N₂), dissolve 6-bromoindole in anhydrous DMF.
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Deprotonation: Cool the solution to 0°C. Add NaH portion-wise. Evolution of H₂ gas will be observed. Stir for 30 minutes at 0°C -> RT to ensure complete formation of the indolyl anion.
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Alkylation: Re-cool to 0°C. Add allyl bromide dropwise via syringe.
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Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1). The product will have a higher R_f than the starting material.
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Workup: Quench carefully with saturated NH₄Cl or water. Extract with EtOAc (3x). Wash combined organics with water and brine (critical to remove DMF). Dry over Na₂SO₄.
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Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂, typically 0-5% EtOAc in Hexanes).
Yield: Typically 85–95%.
Orthogonal Reactivity & Functionalization
The power of 6-bromo-1-allylindole lies in its ability to undergo divergent reactions. The three primary vectors for elaboration are:
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The Halogen Handle (C6-Br): Site for Pd-catalyzed Cross-Coupling.
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The Allyl Tether (N1-Allyl): Site for Metathesis, Oxidation, or Radical Cyclization.
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The Indole Core (C3-H): Site for Electrophilic Aromatic Substitution (EAS).
A. The Halogen Interface (C6)
The C6-Bromine bond is robust enough to survive standard organic transformations but reactive enough for palladium-catalyzed couplings.
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Suzuki-Miyaura Coupling: Reacts with aryl/vinyl boronic acids to install biaryl motifs.
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Buchwald-Hartwig Amination: Allows for the introduction of amine chains, crucial for CNS-active drug design.
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Heck Reaction: Can couple with acrylates or styrenes. Note that the C6 position is remote from the N1-allyl group, making intramolecular Heck reactions geometrically disfavored unless a long linker is attached at C6.
B. The Allyl Tether (N1)
The allyl group is not just a protecting group; it is a "latent" functional handle.
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Ring-Closing Metathesis (RCM): If a vinyl group is introduced at C2 or C7, the N-allyl group can participate in RCM using Grubbs' catalysts to form fused polycyclic indole alkaloids (e.g., azocino[5,4-b]indoles).
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Oxidative Cleavage: Treatment with OsO₄/NaIO₄ or O₃ yields the N-acetaldehyde derivative, a precursor for Pictet-Spengler reactions.
C. The Indole Nucleophile (C3)
Despite the electron-withdrawing bromine, the C3 position remains nucleophilic.
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Vilsmeier-Haack Formylation: POCl₃/DMF yields the 3-carbaldehyde.
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Friedel-Crafts Acylation: Reaction with acid chlorides/AlCl₃ introduces ketone functionalities at C3.
Visualization of Reactivity
The following diagram illustrates the divergent synthetic pathways available from the 6-bromo-1-allylindole core.
Caption: Divergent synthetic pathways from the 6-bromo-1-allylindole scaffold, demonstrating orthogonal reactivity at C6, N1, and C3.
Strategic Applications in Drug Discovery[5]
This scaffold is particularly relevant in the synthesis of Indole Alkaloids and Serotonin (5-HT) Receptor Modulators .
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Marine Alkaloid Synthesis:
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Brominated indoles are ubiquitous in marine natural products (e.g., Eusynstyelamides). The N-allyl group often serves as a precursor to the complex alkyl chains found in these metabolites.
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Mechanism:[2][3][4][5][6][7] The 6-Br mimics natural bromination patterns, while the N-allyl allows for late-stage diversification via cross-metathesis.
-
-
Kinase Inhibitors:
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The 6-position of the indole ring projects into the solvent-exposed region of many kinase ATP-binding pockets. Functionalization here (via the Br handle) allows for the tuning of solubility and pharmacokinetic properties (ADME).
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Safety & Handling
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Hazards: As an alkyl halide derivative, it may be a skin and eye irritant. The parent 6-bromoindole is classified as an irritant (H315, H319, H335).[8]
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Storage: Store in a cool, dry place under an inert atmosphere (Argon) to prevent oxidation of the indole double bond or polymerization of the allyl group.
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Disposal: Dispose of as halogenated organic waste.
References
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Synthesis of 6-Bromoindoles
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Source: Sigma-Aldrich. "6-Bromoindole Product Information." Link
- Relevance: Provides baseline physical data and safety classific
-
-
N-Allylation Protocols
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Heck & Cross-Coupling Reactions
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Source: Beletskaya, I. P., & Cheprakov, A. V. "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chem. Rev. 2000, 100, 3009. Link
- Relevance: Mechanistic grounding for the C6-functionaliz
-
-
Ring-Closing Metathesis in Indoles
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Source: Deiters, A., & Martin, S. F. "Synthesis of Oxygen- and Nitrogen-Containing Heterocycles by Ring-Closing Metathesis." Chem. Rev. 2004, 104, 2199. Link
- Relevance: Details the utility of N-allyl groups in constructing fused ring systems.
-
Sources
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. chem.ucla.edu [chem.ucla.edu]
- 3. Tributyltin hydride - Wikipedia [en.wikipedia.org]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. 6-溴吲哚 96% | Sigma-Aldrich [sigmaaldrich.com]
